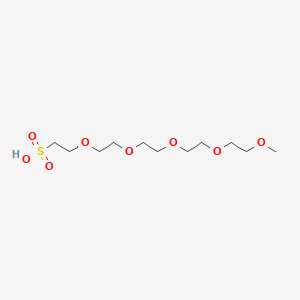

m-PEG5-sulfonic acid

描述

m-PEG5-sulfonic acid: is a polyethylene glycol (PEG) derivative that contains a sulfonic acid group. This compound is known for its hydrophilic properties, which enhance the water solubility of other compounds in aqueous media. The molecular formula of this compound is C11H24O8S, and it is commonly used as a PEG linker in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-sulfonic acid typically involves the modification of polyethylene glycol (PEG) chainsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions for higher yields. The process includes purification steps such as crystallization or chromatography to obtain the desired purity levels.

化学反应分析

Types of Reactions: m-PEG5-sulfonic acid undergoes various chemical reactions, including esterification, halogenation, and substitution reactions. These reactions are facilitated by the presence of the sulfonic acid group, which acts as a reactive site.

Common Reagents and Conditions:

Esterification: Typically involves the use of alcohols and acid catalysts under controlled temperatures.

Halogenation: Involves the use of halogenating agents such as chlorine or bromine.

Substitution: Utilizes nucleophiles to replace the sulfonic acid group with other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with an alcohol would yield an ester derivative of this compound.

科学研究应用

Biomedical Applications

1.1 Drug Delivery Systems

m-PEG5-sulfonic acid is widely utilized in the development of drug delivery systems. Its hydrophilic nature enhances the solubility and stability of pharmaceutical compounds, making it an excellent candidate for formulating liposomes and nanoparticles. For instance, liposomes containing this compound have been shown to improve drug encapsulation efficiency and release profiles, particularly for anticancer therapies .

Case Study: Liposomal Formulations

A study demonstrated that liposomal formulations incorporating this compound significantly improved drug delivery efficiency and reduced side effects in cancer treatment. These formulations were able to bypass biological barriers effectively, enhancing therapeutic outcomes while minimizing toxicity .

1.2 Bioconjugation

The sulfonic acid group in this compound facilitates site-specific labeling and functionalization of biomolecules. This property is crucial for developing targeted therapies and diagnostic tools. The ability to conjugate various biomolecules allows for enhanced imaging and therapeutic efficacy in clinical applications.

Material Science Applications

2.1 Surface Modification

this compound is employed to modify surfaces of metal oxides and nanoparticles to enhance their hydrophilicity and compatibility with biological systems. This modification is essential for applications in biosensors and bioengineering.

Data Table: Surface Modification Effects

| Material Type | Modification Technique | Resulting Property |

|---|---|---|

| Silica | Coating with this compound | Increased hydrophilicity |

| Titanium Dioxide | Functionalization with this compound | Improved dispersion in aqueous solutions |

2.2 Polymer Chemistry

Incorporating this compound into polymer matrices can enhance their mechanical properties and biocompatibility. This application is particularly relevant in the development of biodegradable materials for medical devices.

Environmental Applications

3.1 Water Treatment

this compound is also utilized in environmental applications, particularly in water treatment processes. Its functional groups can modify surfaces or create materials that effectively remove contaminants from water sources.

Case Study: Water Filtration Systems

Research has shown that membranes treated with this compound exhibit improved filtration capabilities, allowing for the efficient removal of heavy metals and organic pollutants from wastewater .

作用机制

The mechanism of action of m-PEG5-sulfonic acid primarily involves its ability to increase the water solubility of other compounds. The sulfonic acid group interacts with water molecules, forming hydrogen bonds that enhance solubility. Additionally, the PEG chain provides a flexible and hydrophilic backbone that further contributes to the solubility and stability of the compound .

相似化合物的比较

- m-PEG3-sulfonic acid

- m-PEG7-sulfonic acid

- m-PEG10-sulfonic acid

Comparison: m-PEG5-sulfonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and molecular size. Compared to shorter PEG chains like m-PEG3-sulfonic acid, this compound offers better solubility and stability. On the other hand, longer PEG chains like m-PEG10-sulfonic acid may provide higher solubility but can be more challenging to synthesize and purify .

生物活性

m-PEG5-sulfonic acid is a polyethylene glycol (PEG)-based compound characterized by a sulfonic acid group and a five-unit ethylene glycol chain. This unique structure enhances its hydrophilicity and solubility, making it a valuable tool in various biomedical applications, particularly in drug delivery systems and protein engineering. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

- Chemical Formula : CHOS

- Molecular Weight : 304.38 g/mol

- CAS Number : 1807505-35-6

- Structure : Contains a hydrophilic PEG chain and a sulfonic acid group that facilitates interactions with biological molecules.

Mechanisms of Biological Activity

- Enhanced Solubility and Stability : The PEG moiety significantly improves the solubility and stability of conjugated therapeutic agents, which is crucial for their efficacy in biological systems .

- Targeted Drug Delivery : As a linker in PROTACs (Proteolysis Targeting Chimeras), this compound enables the selective degradation of specific proteins, which is a promising strategy for treating various diseases, including cancer .

- Reduction of Immunogenicity : PEGylation can reduce the immunogenic response to therapeutic agents, prolonging their circulation time in vivo and enhancing bioavailability .

Applications in Drug Development

This compound is utilized in several key areas:

- PROTAC Synthesis : It serves as an essential component in the design and synthesis of PROTACs, facilitating targeted protein degradation .

- Nanoparticle Formulations : The compound is employed to modify nanoparticles for drug delivery, improving their pharmacokinetic properties and reducing liver uptake .

- Bioconjugation Processes : Its hydrophilic nature allows for effective conjugation with proteins and other biomolecules, enhancing therapeutic delivery systems .

Table 1: Summary of Key Studies on this compound

Detailed Findings from Notable Studies

- Study on PROTACs : Research indicated that this compound significantly improved the pharmacological properties of PROTACs by enhancing their solubility and stability, which are critical for effective therapeutic action against target proteins .

- Nanoparticle Studies : A study highlighted that PEGylation using this compound increased the blood circulation time of nanoparticles from less than 30 minutes to several hours, demonstrating its effectiveness in reducing opsonization by serum proteins .

- Antibacterial Activity : Another investigation into sulfonated materials showed that surfaces modified with sulfonic acid groups exhibited antibacterial properties, suggesting that this compound could also play a role in developing antimicrobial therapies .

属性

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O8S/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHMRCZZWNHUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。